molecular formula C14H22N2 B2647399 1-Benzylazocan-3-amine CAS No. 2044927-34-4

1-Benzylazocan-3-amine

Cat. No.: B2647399
CAS No.: 2044927-34-4
M. Wt: 218.344
InChI Key: YHQJRFDYJPWBLJ-UHFFFAOYSA-N
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Description

1-Benzylazocan-3-amine is an organic compound with the molecular formula C14H22N2 It is a member of the azocane family, characterized by a nitrogen-containing eight-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylazocan-3-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with azocane derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistent reaction conditions. The process often includes purification steps such as distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylazocan-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing substituted azocane derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogenated compounds; reactions often require a solvent like dichloromethane and a catalyst to proceed efficiently.

Major Products Formed:

    Oxidation: Oxidized azocane derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted azocane derivatives with various functional groups.

Scientific Research Applications

1-Benzylazocan-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

1-Benzylazocan-3-amine can be compared with other similar compounds, such as:

    Azocane derivatives: These compounds share the eight-membered ring structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzylamine derivatives: Compounds with a benzyl group attached to an amine, which may exhibit different reactivity and applications.

Uniqueness: this compound is unique due to its specific combination of the azocane ring and benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Comparison with Similar Compounds

  • Azocane
  • Benzylamine
  • N-Benzylazocane

Properties

IUPAC Name

1-benzylazocan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c15-14-9-5-2-6-10-16(12-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJRFDYJPWBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CN(CC1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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